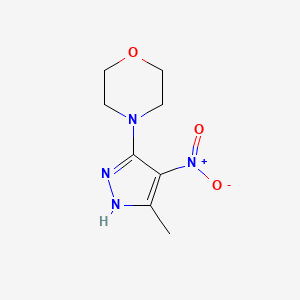
4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine” is a chemical compound with the molecular formula C9H14N4O3 . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazoles are known for their diverse biological activities and are key structural motifs in several drugs .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring attached to a morpholine ring . The pyrazole ring contains the nitro group (-NO2) and a methyl group (-CH3), while the morpholine ring provides a polar, basic character to the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not available in the literature . The molecular weight of the compound is 226.235 g/mol .
Scientific Research Applications
Synthesis of Benzimidazoles and Glucosidase Inhibitors
A study reported the design and synthesis of novel 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives from 5-morpholin-4-yl(or 4-methylpiperazin-1-yl)-2-nitroaniline. These derivatives were synthesized to explore their in vitro antioxidant activities and potential as glucosidase inhibitors. The compounds exhibited significant scavenging activity and some showed inhibitory potential better than the standard acarbose, indicating their relevance in managing oxidative stress and glucose metabolism disorders (Özil, Parlak, & Baltaş, 2018).
Antimicrobial Activity of Morpholine Derivatives
Another study synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, demonstrating their antimicrobial potency through the screening of growth inhibition zones against various bacteria and fungi. The compounds, especially sulfonamide derivatives, showed good to potent antimicrobial activity, suggesting the potential of morpholine derivatives in developing new antimicrobial agents (Janakiramudu et al., 2017).
Synthesis of Chromanes
Research on the highly diastereoselective synthesis of novel 2,3,4-trisubstituted chromanes via the reaction of 3-nitro-2-(trihalomethyl)- and 3-nitro-2-phenyl-2H-chromenes with 1-morpholinocyclopentene was presented. This synthesis pathway opens up new avenues for creating complex molecules with potential pharmacological activities (Korotaev et al., 2017).
Catalytic Synthesis of Dihydropyrano[2,3-c]pyrazoles
A study detailed a one-pot, four-component reaction using morpholine triflate as a Lewis acid catalyst to synthesize a series of dihydropyrano[2,3-c]pyrazoles. This synthesis method provides an efficient and environmentally friendly approach to producing these compounds, which have potential applications in various fields, including material science and pharmaceuticals (Zhou, Li, & Su, 2016).
Future Directions
Given the diverse biological activities of pyrazole derivatives, “4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine” could be a potential candidate for further pharmacological studies . Future research could focus on elucidating its synthesis process, chemical reactions, mechanism of action, and safety profile.
Mechanism of Action
Target of Action
Pyrazoles, the class of compounds to which “4-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine” belongs, are known to interact with various biological targets. They are often used as scaffolds in drug design due to their ability to bind to various enzymes and receptors .
Mode of Action
The mode of action of “this compound” would depend on its specific molecular structure and the target it interacts with. Pyrazoles can exhibit tautomerism, which may influence their reactivity and interaction with targets .
Biochemical Pathways
Pyrazoles and their derivatives have been reported to affect various biochemical pathways due to their diverse biological activities. They have been associated with antibacterial, antifungal, anti-inflammatory, and antioxidant activities .
properties
IUPAC Name |
4-(5-methyl-4-nitro-1H-pyrazol-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-6-7(12(13)14)8(10-9-6)11-2-4-15-5-3-11/h2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXODOQVUCOXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


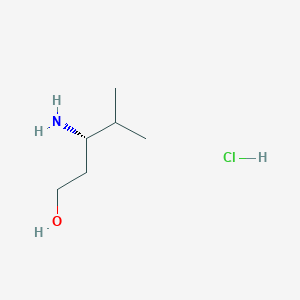


![3-(2-ethoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2728065.png)
![3-(4-Fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2728066.png)
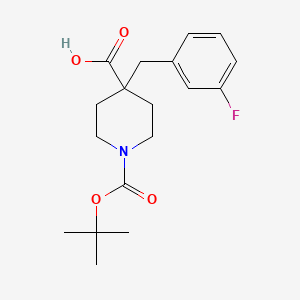
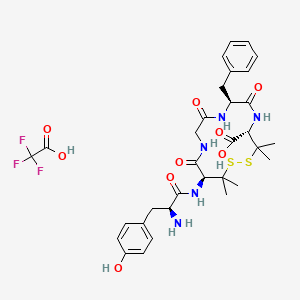
![2,6-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2728070.png)
![N-[(2-chlorophenyl)methyl]-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2728075.png)
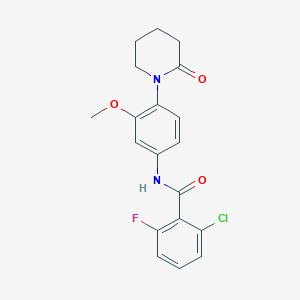
![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2728077.png)

